Superior Antifungal Potency of Para-Substituted Phenyl Isothiocyanates Versus Ortho/Meta Isomers
In a head-to-head comparison of monosubstituted phenyl isothiocyanates against plant pathogens, para-substituted derivatives demonstrated 'highly fungicidal' activity, whereas ortho- and meta-substituted analogs exhibited only 'fair' activity [1]. 4-Chloro-3-fluorophenylisothiocyanate, being para-substituted with chlorine, aligns with the more potent para-substituted class, in contrast to its positional isomer 3-chloro-4-fluorophenylisothiocyanate (meta-chloro) or 2-chloro-4-fluorophenylisothiocyanate (ortho-chloro).
| Evidence Dimension | Antifungal activity classification |
|---|---|
| Target Compound Data | Qualitative classification: 'Highly fungicidal' (inferred for para-substituted derivatives) |
| Comparator Or Baseline | Ortho- and meta-substituted phenyl isothiocyanates: 'Fair' activity; Agrosan GN control |
| Quantified Difference | Para-substituted compounds are qualitatively more potent than ortho- and meta-substituted analogs. |
| Conditions | In vitro antifungal assays against four plant pathogens (specific pathogens not detailed in abstract). |
Why This Matters
This qualitative ranking guides procurement for agricultural fungicide research, indicating that the para-substituted pattern of 4-chloro-3-fluorophenylisothiocyanate is associated with a higher probability of strong antifungal activity compared to its ortho- or meta-substituted analogs.
- [1] Saksena, N. K. (1985). Fungicidal action and structure correlation of monosubstituted phenyl isothiocyanates. Folia Microbiologica, 30, 359–362. View Source
